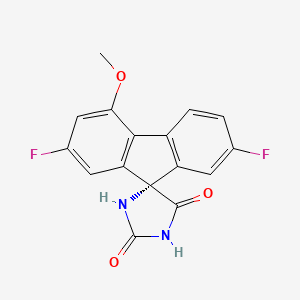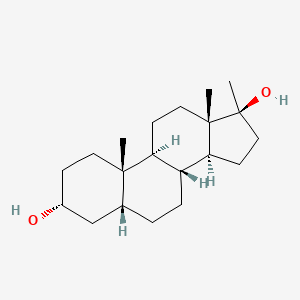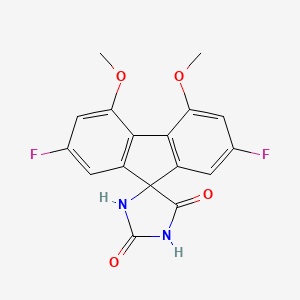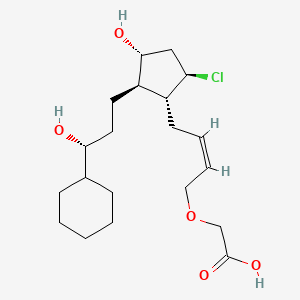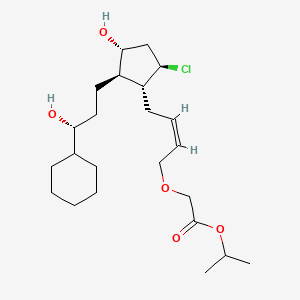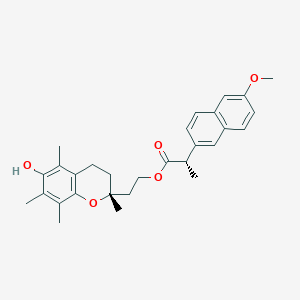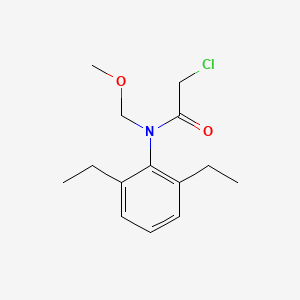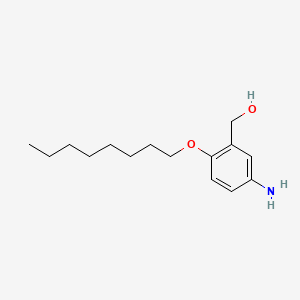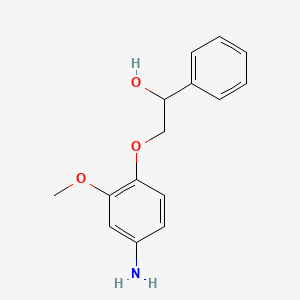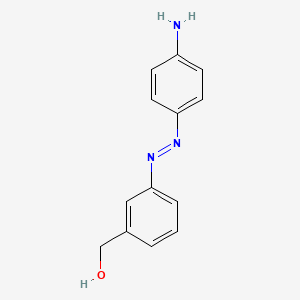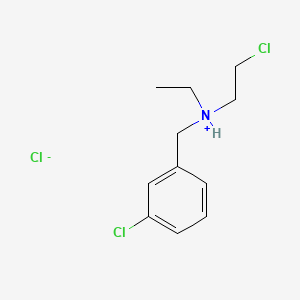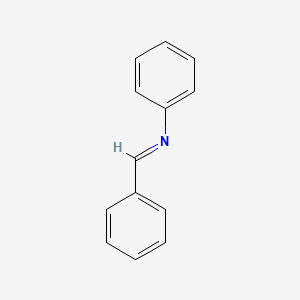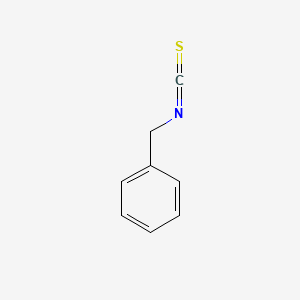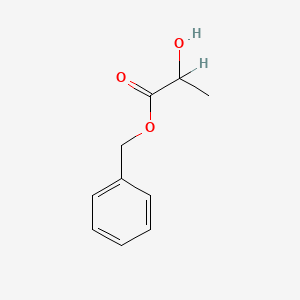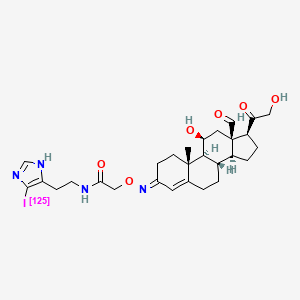
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) is a biochemical.
Aplicaciones Científicas De Investigación
Radioimmunoassay Development
A significant application of Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) is in the development of radioimmunoassay systems. Scarisbrick and Cameron (1975) investigated its use with various antisera, comparing its binding capacity and inhibition by radioinert progesterone. This study highlighted the potential of iodine-125 labeled materials in creating efficient and cost-effective radioimmunoassays for progesterone, demonstrating the benefits over tritiated-progesterone, especially in large-scale analyses (Scarisbrick & Cameron, 1975).
Affinity Chromatography and Immunoassays
Eisen et al. (1996) synthesized new derivatives of progesterone and aldosterone, including Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), for use in affinity chromatography and immunoassays. Their work demonstrated that these derivatives could effectively label antibodies specific for aldosterone and progesterone, offering a nonradioactive method for detecting these steroids and their binding sites (Eisen et al., 1996).
Investigation of Novel Membrane-Intrinsic Receptors
In 2003, Lösel et al. explored the use of Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) in the study of novel, membrane-intrinsic receptors for progesterone and aldosterone. Their research involved photochemical crosslinking with radioligand in mononuclear leukocytes, leading to the identification of unique binding sites for aldosterone, distinct from classic nuclear receptors (Lösel et al., 2003).
Steroid Radioimmunoassay Systems
Cameron et al. (1974) synthesized steroid-[125I]-iodohistamine radioligands, including Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), to study various steroid radioimmunoassay systems. Their research provided insights into the specificity and potential applications of these systems for assaying different steroids, highlighting the versatility of radio-iodine labeled ligands (Cameron et al., 1974).
Propiedades
Número CAS |
87002-37-7 |
|---|---|
Nombre del producto |
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) |
Fórmula molecular |
C28H37125IN4O6 |
Peso molecular |
650.5 g/mol |
Nombre IUPAC |
2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C28H37IN4O6/c1-27-8-6-17(33-39-13-24(38)30-9-7-21-26(29)32-15-31-21)10-16(27)2-3-18-19-4-5-20(23(37)12-34)28(19,14-35)11-22(36)25(18)27/h10,14-15,18-20,22,25,34,36H,2-9,11-13H2,1H3,(H,30,38)(H,31,32)/b33-17+/t18-,19-,20+,22-,25+,27-,28+/m0/s1/i29-2 |
Clave InChI |
JALDDFVSKIVSGM-JTYAGRGJSA-N |
SMILES isomérico |
C[C@]12CC/C(=N\OCC(=O)NCCC3=C(N=CN3)[125I])/C=C1CC[C@@H]4[C@@H]2[C@H](C[C@]5([C@H]4CC[C@@H]5C(=O)CO)C=O)O |
SMILES |
CC12CCC(=NOCC(=O)NCCC3=C(N=CN3)I)C=C1CCC4C2C(CC5(C4CCC5C(=O)CO)C=O)O |
SMILES canónico |
CC12CCC(=NOCC(=O)NCCC3=C(N=CN3)I)C=C1CCC4C2C(CC5(C4CCC5C(=O)CO)C=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ACOIH aldosterone-3-(O-carboxymethyl)oximino-(2-(125I)iodohistamine) aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), I125 labeled |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



